N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,2’-bithiophene, a chlorophenyl group, and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The 2,2’-bithiophene would contribute to the compound’s conjugated system, potentially affecting its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring might undergo reactions typical of heterocycles, while the chlorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the compound’s molecular structure .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs) applications .
Organic Light-Emitting Diodes (OLEDs)
The same compound, 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, is also used in the production of organic light-emitting diodes (OLEDs). OLEDs are widely used in display technology for their high contrast ratios and wide color gamuts .
Plastic Light Emitting Diodes (PLEDs)
In addition to OLEDs, 2,2’-bithiophene is also used in the production of Plastic Light Emitting Diodes (PLEDs). PLEDs are a type of OLED that uses a polymer as the main component of the emissive electroluminescent layer .
Organic Photovoltaics (OPVs)
2,2’-Bithiophene is used in the synthesis of materials for Organic Photovoltaic (OPV) applications. OPVs are a new generation of solar cells that can convert sunlight into electricity by using conductive organic polymers .
Rhodium Catalyzed Arylation of Heteroarenes
2,2’-Bithiophene is associated with aryl iodides and involved in rhodium catalyzed arylation of heteroarenes . This process is important in the synthesis of various organic compounds.
Intercalative Polymerization
2,2’-Bithiophene can undergo intercalative polymerization in vanadium oxide xerogels, resulting in electrically conductive novel materials composed of alternating monolayers of metal-oxide and conductive polymers .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-12-19(20(24-27-12)13-5-2-3-6-14(13)22)21(26)23-11-15(25)16-8-9-18(29-16)17-7-4-10-28-17/h2-10,15,25H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFNJEISSVIDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
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